![molecular formula C9H6N2O3 B1417650 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid CAS No. 33986-75-3](/img/structure/B1417650.png)
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid
Overview
Description
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 33986-75-3 and a molecular weight of 190.16 .
Molecular Structure Analysis
The linear formula of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is C9H6N2O3 . For more detailed structural information, you may refer to the compound’s InChI key or code .Physical And Chemical Properties Analysis
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid has a molecular weight of 190.16 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Antiallergy Prototype Development : A derivative of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, specifically ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, was developed as an antiallergy agent. This compound has been found to be ten times more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).
Antibacterial Activity : Research into the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids led to the synthesis of 3,4-dihydro-4-oxoquinazoline derivatives with potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Inhibitory Activities : Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, a relative of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, have been tested for free-radical scavenging activity and inhibitory actions against enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. These derivatives show potential for use in therapeutics for oxidative-stress-related diseases (Solecka et al., 2014).
Anticonvulsant Potential : A series of substituted 3,4-dihydro-4-oxoquinazolines were synthesized and evaluated for potential anticonvulsant activity, with several compounds demonstrating significant action (Vaidya, Panos, Kite, Iturrian, & Blanton, 1983).
Antitumor Activities : Synthesis of thiophene analogues of 3,4-dihydro-4-oxoquinazoline derivatives has been explored for their potential as antitumor agents. These compounds have shown inhibition of tumor cell growth in culture, indicating their potential application in cancer treatment (Forsch, Wright, & Rosowsky, 2002).
Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel chemical compounds, some of which exhibit moderate antibacterial activities. This includes the synthesis of 3-aryl-6-(6-/8-substituted 4-chloroquinoline-3-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazoles (Qiao, Hui, Xu, Zhang, & Cheng, 2010).
Antibacterial Agent Synthesis : 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is also a key component in the synthesis of antibacterial agents, contributing to the development of new drugs with wide antibacterial activity spectrum (Glushkov et al., 1988).
Safety And Hazards
properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955570 | |
Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid | |
CAS RN |
33986-75-3 | |
Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.